molecular formula C21H31ClN4O11 B1662386 Caspase-3 Inhibitor III CAS No. 285570-60-7

Caspase-3 Inhibitor III

Cat. No. B1662386
M. Wt: 550.9 g/mol
InChI Key: ATNOUPFYBMVFLD-RSLFNQERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Caspase-3 Inhibitor III” is a small molecule inhibitor that controls the biological activity of Caspase-3 . It is primarily used for cancer applications . The inhibitor is also referenced under CAS 285570-60-7 .


Synthesis Analysis

Large-scale preparation of active caspase-3 has been achieved by engineering the auto-activation sites of caspase-3 precursor into a sequence susceptible to thrombin hydrolysis . This method facilitates high-level expression in E. coli .


Molecular Structure Analysis

The crystal structure of caspase-3 with a nicotinic acid aldehyde inhibitor has been determined . The structures illustrate several approaches to reducing the peptidyl characteristics of the inhibitors while maintaining their potency and selectivity .


Chemical Reactions Analysis

Caspase-3 Inhibitor III is known to inhibit caspase-3 enzymatic activities . A novel electrochemical sensing platform has been developed for sensitive determination of caspase-3 activity and inhibition .


Physical And Chemical Properties Analysis

The Caspase-3 Inhibitor III is a lyophilized solid powder . It is white to off-white in color and soluble in 20% acetonitrile at 1 mg/mL .

Scientific Research Applications

Caspases are an evolutionarily conserved family of cysteine-dependent proteases that are involved in many vital cellular processes including apoptosis, proliferation, differentiation, and inflammatory response . Dysregulation of caspase-mediated apoptosis and inflammation has been linked to the pathogenesis of various diseases such as inflammatory diseases, neurological disorders, metabolic diseases, and cancer .

One specific application of a caspase inhibitor was in a rat model with spinal cord injury (SCI). Treatment with the caspase-3 inhibitor Ac-DMQD-CHO (i.v, 1 mg/kg) significantly attenuated apoptosis and improved the functional outcome . The application of caspase-9 inhibitor Z-LEHD-FMK (i.v, 0.8 µM/kg) significantly blocked apoptosis and reduced the expansion of the lesion in a SCI rat model .

  • Neurological Disorders

    • Dysregulation of caspase-mediated apoptosis and inflammation has been linked to the pathogenesis of various diseases such as neurological disorders . Caspase inhibitors could potentially be used to treat these disorders.
  • Inflammatory Diseases

    • Caspase inhibitors have been linked to the treatment of various inflammatory diseases . By inhibiting the caspase-mediated cell death and inflammation, it could potentially alleviate symptoms of these diseases.
  • Metabolic Diseases

    • Caspase inhibitors could potentially be used in the treatment of various metabolic diseases . These diseases are often associated with poor regulation of caspase-mediated cell death and inflammation.
  • Ischemic Vascular Diseases

    • Inappropriate apoptosis has been implicated in many diseases, including ischemic vascular diseases (heart attacks, stroke) and there has been a tremendous effort to develop caspase inhibitors for pharmacological use .
  • Gene Editing

    • In a study, it was observed that inhibition of caspases, especially caspase 3, could significantly improve the cell viability and electrotransfer efficiency. Treatment of cells with caspase inhibitors post electrotransfer could also improve the efficiency of TCR knockout in primary human T cells using electrotransferred ribonucleoprotein .
  • Pemphigus Vulgaris

    • In a study, it was found that pharmacological inhibition of caspase-3 could affect major events in Pemphigus Vulgaris, such as shedding of Dsg3, keratin retraction, proliferation including c-Myc induction, p38MAPK activation, and acantholysis .
  • Cell Viability and Electrotransfer Efficiency

    • Inhibition of caspases, especially caspase 3, could significantly improve the cell viability and electrotransfer efficiency. Treatment of cells with caspase inhibitors post electrotransfer could also improve the efficiency of TCR knockout in primary human T cells using electrotransferred ribonucleoprotein .
  • Ischemic Vascular Diseases

    • Inappropriate apoptosis has been implicated in many diseases, including ischemic vascular diseases (heart attacks, stroke). There has been a tremendous effort to develop caspase inhibitors for pharmacological use .
  • Caspase inhibitors have also been studied for their potential use in degenerative diseases like Alzheimer’s disease and motor neuron disease .
  • There are ongoing studies to understand the non-apoptotic and non-inflammatory roles of caspases and how caspase inhibition affects these roles .
  • Research is being conducted to understand what alternative signaling pathways are activated upon targeted caspase inhibition .

Safety And Hazards

When handling Caspase-3 Inhibitor III, personal protective equipment/face protection should be worn. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided .

properties

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31ClN4O11/c1-9(2)18(21(37)25-12(6-16(31)32)14(28)8-22)26-19(35)11(4-5-15(29)30)24-20(36)13(7-17(33)34)23-10(3)27/h9,11-13,18H,4-8H2,1-3H3,(H,23,27)(H,24,36)(H,25,37)(H,26,35)(H,29,30)(H,31,32)(H,33,34)/t11-,12-,13-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNOUPFYBMVFLD-RSLFNQERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31ClN4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caspase-3 Inhibitor III

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
229
Citations
S Shahidi‐Noghabi, EJM Van Damme… - Archives of insect …, 2010 - Wiley Online Library
… involvement of cell death or apoptosis in the entomotoxicity of SNA-I through induction of caspase-3-like activity was also confirmed by addition of the permeable caspase-3 inhibitor III …
Number of citations: 32 onlinelibrary.wiley.com
C Luyet, K Schulze, BS Sayar, D Howald, EJ Müller… - PLoS …, 2015 - journals.plos.org
… We therefore continued to use caspase-3 inhibitor III with high specificity for caspase-3 [59]. Similar results than in mouse keratinocytes treated with AK23 were obtained for human …
Number of citations: 28 journals.plos.org
A Kadakol, K Divakar - 2011 - lrc.acharyainstitutes.in
… exclusion assay, determination of influence of caspase-3-inhibitor III, clonogenic assay and DNA … growth In determination of influence of caspase-3 inhibitor III assay, the percentage cell …
Number of citations: 0 lrc.acharyainstitutes.in
A Eckert, B Steiner, C Marques, S Leutz… - Journal of …, 2001 - Wiley Online Library
The Swedish double mutation (KM670/671NL) of amyloid precursor protein (APPsw) is associated with early‐onset familial Alzheimer's disease (FAD) and results in from three‐ to …
Number of citations: 130 onlinelibrary.wiley.com
PMC Glória, I Coutinho, LM Gonçalves… - European journal of …, 2011 - Elsevier
In this article we describe an expanded structure–activity relationship study for vinyl sulfones as caspase-3 inhibitors, a topic virtually unexplored in the existing literature. Most …
Number of citations: 32 www.sciencedirect.com
LH Lian, KA Milora, KK Manupipatpong… - Journal of Investigative …, 2012 - Elsevier
… Caspase-1 and -3/7 were inhibited with caspase-1 inhibitor VI and caspase-3 inhibitor III (EMD Biosciences, La Jolla, CA). Inhibitors were solubilized in DMSO (vehicle control) and …
Number of citations: 112 www.sciencedirect.com
CM Jacobs, P Aden, GH Mathisen, E Khuong… - Journal of neuroscience …, 2006 - Elsevier
… Receptor blockers were present at the following concentrations during exposure: MK801, 1 μM; caspase-3 inhibitor III, 1 μM. At the end of exposure, cultures were washed and …
Number of citations: 33 www.sciencedirect.com
CM Jacobs, MD Trinh, T Rootwelt, J Lømo, RE Paulsen - Brain research, 2006 - Elsevier
… or dex 10 μM or glu 100 μM in the presence of Caspase-3 inhibitor III (1 μM) (dark gray bars). … P < 0.05 comparing treatments in the presence of caspase-3 inhibitor III to treatment alone. …
Number of citations: 44 www.sciencedirect.com
TW Rutledge, SW Whiteheart - Journal of Biological Chemistry, 2002 - ASBMB
… SNAP-23 cleavage is inhibited by calpeptin, calpastatin, calpain inhibitor IV, and E-64d, but not by caspase 3 inhibitor III or cathepsin inhibitor I. When tested for their effect on secretion, …
Number of citations: 51 www.jbc.org
H Yang, S Murthy, FH Sarkar, S Sheng… - Journal of cellular …, 2008 - Wiley Online Library
… We studied the effect of caspase-3 inhibitor III on AR breakdown in cytosolic fraction of celastrol-treated apoptotic cells. As shown in Figure 4C, a caspase-3 inhibitor had a very little …
Number of citations: 58 onlinelibrary.wiley.com

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